methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
Description
Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-thiazine ring fused to a benzene ring, with a fluorine atom at the 6-position, a p-tolyl group at the 4-position, and a methyl ester at the 2-position. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances electronic stability and influences bioavailability.
Properties
IUPAC Name |
methyl 6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S/c1-11-3-6-13(7-4-11)19-10-16(17(20)23-2)24(21,22)15-8-5-12(18)9-14(15)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMKBAACKNAEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzo[b][1,4]thiazine core. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.
Oxidation: The final step involves the oxidation of the thiazine ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the thiazine ring or other functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a fluorine atom and a p-tolyl group. These structural elements enhance its lipophilicity and metabolic stability compared to other halogenated analogs. The thiazine ring plays a crucial role in its biological activity, making it an attractive candidate for various applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide exhibits significant anticancer properties. It has been studied as an inhibitor of topoisomerase II alpha, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cancer cell death, making this compound a potential therapeutic agent in oncology .
2. Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .
3. Antimicrobial Activity
Preliminary findings indicate that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains is currently under investigation, which could lead to new treatments for infections resistant to conventional antibiotics .
Biological Research Applications
Mechanisms of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity towards these targets, influencing their activity and leading to desired therapeutic effects.
Case Studies
Several studies have documented the synthesis and evaluation of derivatives related to this compound:
- A study published in the Beilstein Journal of Organic Chemistry explored the synthesis of various benzothiazine derivatives and their biological activities. The findings suggested that modifications in the benzothiazine structure could lead to enhanced anticancer activity .
- Another research article highlighted the use of similar compounds as acetylcholinesterase inhibitors, indicating potential applications in neurodegenerative diseases such as Alzheimer's .
Industrial Applications
This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique chemical properties allow for the development of novel drugs with improved efficacy and safety profiles. The compound's versatility in chemical reactions makes it valuable in industrial settings for drug development.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiazine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
Fluorine Positional Isomerism
- Methyl 7-Fluoro-4-(o-Tolyl)-4H-Benzo[b][1,4]Thiazine-2-Carboxylate 1,1-Dioxide (CAS: 1291845-73-2): This positional isomer features a fluorine atom at the 7-position and an o-tolyl group (2-methylphenyl) instead of p-tolyl (4-methylphenyl). Fluorine’s position (6 vs. 7) may alter electron-withdrawing effects on the benzene ring, impacting reactivity and intermolecular interactions .
p-Tolyl Group vs. Other Aryl Substitutions
- SAR Studies on TNF-α Inhibitors :
In benzothiazine-related scaffolds, replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) or electron-donating groups (e.g., 4-methoxy) significantly reduces biological activity. For example, replacing the 4-methyl group in 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine with a 4-trifluoromethyl group led to a 10-fold decrease in TNF-α inhibition . This highlights the critical role of the p-tolyl group’s steric and electronic profile in maintaining activity.
Heterocyclic Core Modifications
Benzoxathiins vs. Benzothiazines
- Elemental analysis of this compound (C₁₅H₁₂O₂S) shows 70.29% carbon and 4.72% hydrogen, comparable to benzothiazines but with distinct electronic properties due to oxygen incorporation .
Triazole-Piperazine Derivatives
- 3-(4-((1-(p-Tolyl)-1H-1,2,3-Triazol-4-yl)Methyl)Piperazin-1-yl)-2H-Benzo[b][1,4]Thiazine 1,1-Dioxide (6a) :
This analog replaces the methyl ester with a triazole-piperazine group, increasing molecular weight and polarity. Such modifications enhance antibacterial activity (e.g., against Staphylococcus aureus) but may reduce metabolic stability due to higher hydrogen-bonding capacity .
Analytical and Physicochemical Properties
Chromatographic Behavior
- Meloxicam-Related Compounds :
Analogs like 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide exhibit a relative retention time (RRT) of 350 nm and a response factor (F) of 0.4. Substituents such as fluorine or p-tolyl groups likely alter RRT due to changes in polarity .
Elemental Composition
- Benzoxathiin Derivatives : Calculated elemental composition (C₁₅H₁₂O₂S: C, 70.29%; H, 4.72%) differs from benzothiazines due to oxygen content. The target compound’s higher sulfur oxidation state (1,1-dioxide) would further distinguish its analytical profile .
Biological Activity
Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the class of benzo[b][1,4]thiazine derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorine atom and a p-tolyl group, which significantly influence its chemical properties and biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability compared to related compounds with different halogens.
Table 1: Comparison of Halogenated Benzo[b][1,4]Thiazines
| Compound Name | Halogen Type | Lipophilicity | Stability |
|---|---|---|---|
| This compound | Fluorine | High | High |
| Methyl 6-chloro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide | Chlorine | Moderate | Moderate |
| Methyl 6-bromo-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide | Bromine | Low | Low |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various Gram-positive bacteria. The mechanism appears to involve interaction with bacterial cell walls or essential metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce cytotoxic effects in various cancer cell lines, including HT-29 human colon cancer cells. The structure-activity relationship (SAR) suggests that the thiazine ring and the substituted p-tolyl group are critical for its antiproliferative effects .
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| HT-29 | 1.98 ± 0.12 | Induction of apoptosis |
| Jurkat | Not reported | Cell cycle arrest |
| J774A.1 Macrophages | Not reported | Immune modulation |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiazine ring facilitates binding to these targets, which can lead to alterations in their activity and subsequent biological effects. For instance, the fluorine atom enhances the compound's ability to penetrate cellular membranes due to increased lipophilicity.
Study on Antimicrobial Efficacy
A study published in PMC evaluated the antimicrobial efficacy of several thiazine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of multiple strains of Gram-positive bacteria at varying concentrations .
Investigation into Anticancer Activity
In another study focused on anticancer properties, researchers synthesized a series of benzothiazine derivatives and tested their activity against cancer cell lines. Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer drugs like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
